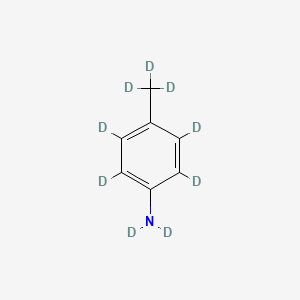

![molecular formula C11H11FN2O B1473943 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 1923052-20-3](/img/structure/B1473943.png)

7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Overview

Description

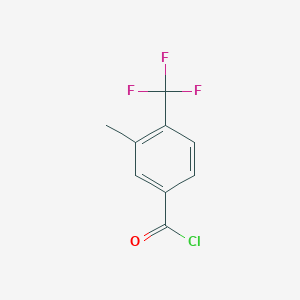

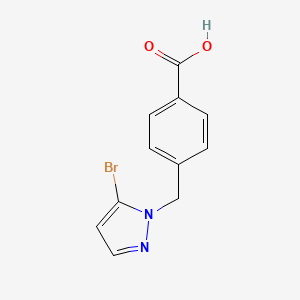

7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a chemical compound with the molecular formula C11H11FN2O . It is a pale-yellow to yellow-brown sticky oil to semi-solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The activity of these compounds may be attributed to the presence of a benzimidazole ring as its planar structure enables π-π stacking, π-π T-shaped interactions and the presence of NH group could serve as H-bond donor as well acceptor site .Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.22, a density of 1.2±0.1 g/cm3, and a boiling point of 305.8±42.0 °C at 760 mmHg . The melting point and MSDS are not available .Scientific Research Applications

Innovative Synthesis Methods

Innovative synthetic approaches for 3,4-dihydro-2H-benzo[1,4]oxazines have been developed, leveraging starting materials like 2-aminophenol to produce a range of compounds, including various substituted 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This research highlights new methodologies for synthesizing these compounds, contributing to the field of organic chemistry and material science 詹淑婷, 2012.

Herbicidal Applications

The synthesis and evaluation of herbicidal activity of derivatives, including those based on the 7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl structure, have shown potential in agricultural chemistry. These compounds, such as flumioxazin and its analogues, inhibit protoporphyrinogen oxidase (protox), demonstrating commercial levels of herbicidal activity against various weeds while being safe for crops like cotton and maize Mingzhi Huang et al., 2005.

Chemical Synthesis and Characterization

Research on synthesizing and characterizing benzo[1,4]oxazine derivatives, including the investigation of novel compounds for potential applications in fields such as dye manufacturing, material science, and bioactive molecules. Studies have described the synthesis of various benzo[1,4]oxazine derivatives through multi-step processes, confirming structures with NMR, IR, and MS, contributing to advancements in synthetic organic chemistry Yin Du-lin, 2005.

Antiproliferative Evaluation

The evaluation of antiproliferative activities of benzo[b][1,4]oxazin derivatives on cancer cell lines, including MCF-7, HeLa, A-549, and DU-145, suggests these compounds' potential as therapeutic agents in cancer treatment. Some derivatives have shown promising results against specific cancer cell lines, indicating the importance of this chemical scaffold in medicinal chemistry research Chandrakant Pawar et al., 2017.

Mechanism of Action

Target of Action

The primary target of 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is protoporphyrinogen oxidase (protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for cellular functions in both plants and animals.

Mode of Action

This compound acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the normal biosynthesis of heme and chlorophyll, leading to detrimental effects on the cells.

Biochemical Pathways

The inhibition of protoporphyrinogen oxidase affects the heme and chlorophyll biosynthesis pathways . These pathways are critical for various cellular functions, including oxygen transport (in the case of heme) and photosynthesis (in the case of chlorophyll). Disruption of these pathways can lead to a variety of downstream effects, including cell death.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of heme and chlorophyll biosynthesis. This disruption can lead to a variety of effects, including cell death, due to the critical roles these molecules play in cellular functions .

properties

IUPAC Name |

7-fluoro-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-11(2)6-14-9-3-7(5-13)8(12)4-10(9)15-11/h3-4,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYFBEBUJLTEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C(O1)C=C(C(=C2)C#N)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1473864.png)

![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)